molecular formula C10H14ClNO2 B6333223 H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) CAS No. 1956434-77-7

H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl)

Cat. No.: B6333223
CAS No.: 1956434-77-7
M. Wt: 215.67 g/mol
InChI Key: DFQSBSADGQZNFW-SBSPUUFOSA-N
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Description

“H-N-Me-D-Phe-OH HCl” is a chemical compound also known as “N-Me-D-Phe-OH HCl”. It is a derivative of the amino acid phenylalanine . The molecular weight of this compound is 215.68 and its chemical formula is C₁₀H₁₃NO₂ · HCl .

Scientific Research Applications

H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) has a variety of potential applications in scientific research. It has been studied extensively for its potential to act as a neurotransmitter in the brain, and its ability to modulate the activity of certain enzymes involved in the synthesis and degradation of neurotransmitters. It has also been studied for its potential to act as an inhibitor of certain enzymes involved in the metabolism of certain drugs, and as an activator of certain enzymes involved in the metabolism of certain drugs. Additionally, it has been studied for its potential to act as a substrate for certain enzymes involved in the synthesis of certain proteins and peptides.

Mechanism of Action

The mechanism of action of H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) is not fully understood. It is believed to act on certain enzymes involved in the synthesis and degradation of neurotransmitters, as well as certain enzymes involved in the metabolism of drugs. It is also believed to act as a substrate for certain enzymes involved in the synthesis of certain proteins and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) are not fully understood. It is believed to have a variety of effects on the brain and body, including modulating the activity of certain enzymes involved in the synthesis and degradation of neurotransmitters, modulating the activity of certain enzymes involved in the metabolism of drugs, and acting as a substrate for certain enzymes involved in the synthesis of certain proteins and peptides. Additionally, it is believed to have the potential to act as a neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) has several advantages and limitations when used in lab experiments. One advantage is its relatively simple synthesis, which allows for the compound to be produced in large quantities. Additionally, it has a relatively low toxicity and is non-irritating to the skin. However, one limitation is that it is not very soluble in aqueous solutions, and therefore must be used in the hydrochloride form to increase its solubility. Additionally, its mechanism of action is not fully understood, and therefore further research is needed to elucidate its effects on the brain and body.

Future Directions

There are several potential future directions for research on H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl). These include further research into its mechanism of action, its potential to act as a neurotransmitter in the brain, its potential to modulate the activity of certain enzymes involved in the synthesis and degradation of neurotransmitters, its potential to act as an inhibitor or activator of certain enzymes involved in the metabolism of drugs, and its potential to act as a substrate for certain enzymes involved in the synthesis of certain proteins and peptides. Additionally, further research into its biochemical and physiological effects, as well as its potential uses in lab experiments, is warranted.

Synthesis Methods

The synthesis of H-N-Me-D-Phe-OH HCl (Me-D-Phe-OH.HCl) is relatively simple and can be achieved in a few steps. The synthesis begins with the reaction of phenylalanine with hydrochloric acid to form the phenylalanine hydrochloride salt. This salt is then reacted with a methylating agent, such as dimethyl sulfate, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature.

Properties

IUPAC Name

(2R)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSBSADGQZNFW-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739127
Record name N-Methyl-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56564-52-4
Record name N-Methyl-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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